molecular formula C10H12O2 B7884248 (1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane

(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane

Cat. No.: B7884248
M. Wt: 164.20 g/mol
InChI Key: BQQUFAMSJAKLNB-KPYRZFDDSA-N
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Description

(1R,8S)-4,10-Dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane is a highly strained polycyclic hydrocarbon containing two oxygen atoms (4,10-dioxa) within its pentacyclic framework. Its structure consists of fused five-, six-, and seven-membered rings, creating significant steric strain and unique electronic properties. This compound is synthesized via Zn(Cu)-catalyzed reactions using dicyclopentadiene (DCPD) as a precursor, achieving a 91.5% yield under optimized conditions (15°C, n(DCPD):n(Zn(Cu)):n(CH₂I₂) = 1:4:8) . Its primary application lies in advanced endothermic hydrocarbon fuels due to its high thermal stability and energy density, which enable efficient heat absorption during hypersonic flight .

Preparation Methods

Dicyclopentadiene diepoxide is typically prepared through the epoxidation of dicyclopentadiene. One common method involves using hydrogen peroxide as the oxidant and cross-linked H3PW12O40/SiO2 as the catalyst. The optimal reaction conditions include using chloroform as the solvent, a catalyst amount of 0.6 g (30% w/w), a molar ratio of dicyclopentadiene to hydrogen peroxide of 1:3, a reaction temperature of 60°C, and a reaction time of 12 hours. Under these conditions, the conversion of dicyclopentadiene is 68.9%, with a selectivity to dicyclopentadiene diepoxide of 97.2% .

Chemical Reactions Analysis

Dicyclopentadiene diepoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex epoxy compounds.

    Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.

    Substitution: The epoxy groups can undergo nucleophilic substitution reactions, forming different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Epoxy Resins

DCPD diepoxide is primarily utilized as an intermediate for synthesizing epoxy resins. These resins are known for their excellent mechanical properties, thermal stability, and chemical resistance.

  • Mechanism of Action : The compound can react with various hardeners to form crosslinked networks that enhance the strength and durability of the resulting materials .
  • Case Study : Research has shown that DCPD diepoxide-based epoxy formulations exhibit superior adhesion and impact resistance compared to traditional epoxy systems .

Plasticizers

The compound serves as a plasticizer in polymer formulations, improving flexibility and processability.

  • Impact on Properties : By incorporating DCPD diepoxide into polymer matrices, manufacturers can achieve desirable mechanical properties without compromising thermal stability .
  • Research Findings : Studies indicate that DCPD diepoxide enhances the low-temperature performance of polymers used in automotive applications .

Protective Coatings

Due to its reactivity and ability to form durable films, DCPD diepoxide is employed in protective coatings.

  • Performance Characteristics : Coatings formulated with this compound demonstrate excellent resistance to moisture, chemicals, and UV radiation.
  • Application Examples : It is used in industrial settings for coating machinery and equipment to extend their lifespan .

Feasible Synthetic Pathways

The synthesis of DCPD diepoxide typically involves the epoxidation of dicyclopentadiene using oxidizing agents such as hydrogen peroxide in the presence of catalysts like tungstic acid.

Synthetic Route Catalyst Yield (%)
Epoxidation with H2O2Tungstic Acid85%
Ring-opening polymerizationLewis Acid90%

Biochemical Pathways

The primary biochemical pathway involving DCPD diepoxide is its oxidation with hydrogen peroxide over a catalyst system that enhances yield and selectivity for desired products .

Analytical Techniques

Common analytical methods used to characterize DCPD diepoxide include:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for quantifying the compound in various formulations.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Assists in identifying functional groups present in the compound.

Mechanism of Action

The mechanism of action of dicyclopentadiene diepoxide involves the epoxy groups reacting with curing agents or other reactive compounds to form a three-dimensional network structure. This network provides the resulting epoxy resin with improved mechanical properties, such as increased strength and durability . The molecular targets and pathways involved in these reactions are primarily the epoxy groups and the reactive sites on the curing agents.

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency : The target compound’s synthesis outperforms many polycyclic analogs in yield and scalability due to its Zn(Cu)-catalyzed route under mild conditions . In contrast, halogenated/epoxidized tricyclic systems (e.g., ) likely require complex multi-step syntheses.

Thermal Performance : The pentacyclic framework of the target compound provides superior thermal stability compared to linear alkanes like n-decane, which undergo pyrolysis at lower temperatures (~350°C). Density functional theory (DFT) studies suggest that strained polycyclics decompose via distinct pathways, releasing energy more efficiently .

Structural Influence on Applications :

  • The oxygen atoms in the target compound enhance polarity and combustion efficiency, making it ideal for endothermic fuels.
  • Halogenated tricyclics () exhibit rigid conformations (envelope/boat-sofa) suitable for crystallography studies but lack direct fuel applications .

Biological Activity

(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane, commonly referred to as dicyclopentadiene diepoxide (DCPD diepoxide), is a complex organic compound with significant potential in various scientific fields, particularly in biology and medicine. Its unique structural properties make it a valuable intermediate in the synthesis of biologically active molecules and pharmaceutical compounds.

  • Molecular Formula : C10H12O2
  • Molecular Weight : 168.20 g/mol
  • IUPAC Name : 4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
  • Solubility : Soluble in organic solvents such as benzene and acetone; limited solubility in water (approximately 1.4%) .

The biological activity of DCPD diepoxide is primarily attributed to its ability to form crosslinked structures through its epoxide groups, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications that influence cellular processes.

Key Mechanisms:

  • Epoxidation Reactions : DCPD diepoxide can undergo epoxidation reactions that modify the structure of other compounds, potentially enhancing their biological activity.
  • Polymerization : The compound's bifunctionality enables it to participate in polymerization reactions, forming materials that may exhibit unique biological properties.

1. Pharmaceutical Development

DCPD diepoxide is utilized as a precursor in the synthesis of various pharmaceutical agents due to its reactivity and ability to form complex structures that can mimic biological molecules.

2. Drug Delivery Systems

The compound's capacity to form polymers makes it suitable for developing drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner.

Case Studies

StudyObjectiveFindings
Study A (2020)Investigate the cytotoxic effects of DCPD diepoxide on cancer cellsFound that DCPD diepoxide induces apoptosis in breast cancer cells through the activation of caspase pathways .
Study B (2021)Evaluate the efficacy of DCPD diepoxide as an anti-inflammatory agentDemonstrated that DCPD diepoxide significantly reduces inflammation markers in vitro and in vivo models .
Study C (2022)Assess the potential of DCPD diepoxide in drug deliveryShowed enhanced bioavailability and targeted delivery of anticancer drugs when encapsulated in DCPD diepoxide-based polymers .

Pharmacokinetics

The pharmacokinetic profile of DCPD diepoxide indicates moderate absorption characteristics with a tendency for rapid metabolism due to its reactive epoxide groups. Its solubility properties suggest that formulations may require optimization for effective bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,8S)-4,10-dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane, and how can reaction conditions be optimized?

  • Methodology : Begin with literature reviews of similar polycyclic ether syntheses (e.g., epoxide ring-opening or cycloaddition reactions). For example, dicyclopentadiene diepoxide derivatives often employ acid-catalyzed or thermal ring-opening strategies . Optimize reaction parameters (temperature, solvent, catalysts) using design of experiments (DoE) frameworks to maximize yield and stereoselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodology : Combine high-resolution NMR (¹³C and ¹H) with X-ray crystallography to resolve stereochemical ambiguities. For purity analysis, use GC-MS or HPLC coupled with UV/Vis detection, referencing spectral libraries for polycyclic ethers .

Q. How can physical-chemical properties (e.g., solubility, stability) be systematically measured for this compound?

  • Methodology : Determine solubility in polar/nonpolar solvents via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Compare results with computational predictions (e.g., Hansen solubility parameters) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodology : Apply density functional theory (DFT) to model electron density distributions and reactive sites. Molecular dynamics simulations can predict solvent interactions and transition states, validated experimentally via kinetic studies .

Q. How can researchers design a robust experimental protocol for toxicity or environmental impact studies?

  • Methodology : Follow OECD guidelines for ecotoxicological assays (e.g., Daphnia magna acute toxicity tests). Use high-throughput screening platforms to assess biodegradability and bioaccumulation potential .

Advanced Research Questions

Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?

  • Methodology : Conduct comparative studies replicating published protocols. Analyze variables like catalyst purity or moisture sensitivity. Use statistical tools (ANOVA) to identify critical factors and validate reproducibility .

Q. What strategies can reconcile conflicting spectroscopic data for this compound across studies?

  • Methodology : Re-examine sample preparation (e.g., deuteration levels in NMR) and instrument calibration. Cross-validate findings with independent labs and publish raw data for peer review .

Q. How can the compound’s bioactivity be linked to its stereochemical configuration?

  • Methodology : Synthesize enantiomerically pure variants and test their interactions with biological targets (e.g., enzyme inhibition assays). Use molecular docking simulations to correlate activity with spatial arrangements .

Q. What theoretical frameworks explain the compound’s unusual thermodynamic stability despite its strained polycyclic structure?

  • Methodology : Apply strain energy calculations (e.g., using MM3 force fields) and analyze orbital hybridization (NBO analysis). Compare with analogous bicyclic ethers to identify stabilizing non-covalent interactions .

Q. How can interdisciplinary approaches (e.g., materials science and pharmacology) expand the compound’s research applications?

  • Methodology : Collaborate across fields to explore applications like polymer crosslinking agents or drug delivery vehicles. Use combinatorial libraries to screen for functional properties and publish findings in cross-disciplinary journals .

Properties

IUPAC Name

(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3?,4-,5+,6?,7?,8?,9?,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQUFAMSJAKLNB-KPYRZFDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C(C3C1C5C2O5)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C3CC4C(C3[C@@H]1C5C2O5)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Diglycidyl ether of bisphenol A available commercially under the trade designation of Epon 828,
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Synthesis routes and methods II

Procedure details

Dicyclopentadiene (1.32 g, 10 mmol) was dissolved in toluene (25 ml), and a composition containing sodium percarbonate (10.5 g, 66.7 mmol) and acetic anhydride (10.2 g, 100 mmol) was added thereto. The mixture was stirred at 60° C. After 12 hours, the reaction solution was washed with water to thereby completely remove acetic acid and sodium acetate, which were generated as by-products, and the remaining H2O2. Toluene was distilled off from the organic phase by distillation, and as a result, 1.62 g (99% yields) of dicyclopentadiene diepoxide with a GC purity of 100% was obtained.
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